molecular formula C11H12N2O4S2 B2614151 5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol CAS No. 380347-93-3

5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol

Cat. No.: B2614151
CAS No.: 380347-93-3
M. Wt: 300.35
InChI Key: UCPWUDHGWNEFMI-UHFFFAOYSA-N
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Description

5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol is a complex organic compound that features a morpholine ring, a sulfonyl group, and a benzooxazole ring with a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of morpholine-4-sulfonyl chloride with 2-mercaptobenzoxazole under basic conditions. The reaction is usually carried out in a polar solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification steps, including recrystallization and chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Nucleophiles like amines or thiols can react with the morpholine ring under mild conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides: These compounds share the morpholine and sulfonyl groups but differ in the heterocyclic ring structure.

    Coumarin-based hybrids: These compounds also contain sulfonyl groups and are investigated for their biological activities.

Uniqueness

5-(Morpholine-4-sulfonyl)-benzooxazole-2-thiol is unique due to its combination of a morpholine ring, a sulfonyl group, and a benzooxazole ring with a thiol group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-3H-1,3-benzoxazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S2/c14-19(15,13-3-5-16-6-4-13)8-1-2-10-9(7-8)12-11(18)17-10/h1-2,7H,3-6H2,(H,12,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPWUDHGWNEFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57262013
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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